molecular formula C34H48Br2N4O4 B593257 Dimethyl-W84 dibromide CAS No. 402475-33-6

Dimethyl-W84 dibromide

Cat. No. B593257
CAS RN: 402475-33-6
M. Wt: 736.59
InChI Key: JDKHHBPNUMYHFM-UHFFFAOYSA-L
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Description

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor . It hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor .


Molecular Structure Analysis

The molecular formula of Dimethyl-W84 dibromide is C34H48N4O4 • 2Br . The InChI code is InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29 (23-25)33 (41)35 (31 (27)39)17-11-21-37 (3,4)19-9-7-8-10-20-38 (5,6)22-12-18-36-32 (40)28-16-14-26 (2)24-30 (28)34 (36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 .


Physical And Chemical Properties Analysis

The molecular weight of Dimethyl-W84 dibromide is 736.6 g/mol . It is soluble in DMSO and water .

Scientific Research Applications

M2-Receptor Selective Modulator

Dimethyl-W84 dibromide is a highly potent allosteric M2-receptor selective modulator . It interacts with the common allosteric site and retards the dissociation of N-methylscopolamine from the receptor . This property makes it a valuable tool in research related to the M2 muscarinic receptor, which plays a crucial role in the nervous system.

. It’s soluble in water and DMSO , which makes it suitable for various experimental setups.

Pharmacological Studies

Dimethyl-W84 dibromide is used in pharmacological studies due to its ability to modulate muscarinic receptors . Its affinity for the free receptor is about 10-fold higher than with W84 , making it a potent tool for studying the pharmacodynamics of these receptors.

Neurological Research

Given its interaction with muscarinic receptors, which are widely distributed in the brain, Dimethyl-W84 dibromide is used in neurological research . It can help in understanding the role of these receptors in various neurological conditions.

Mechanism of Action

Target of Action

Dimethyl-W84 (dibromide), also known as Dimethyl-W84 dibromide, is a highly potent allosteric modulator that primarily targets the M2 muscarinic acetylcholine receptor . The M2 receptor plays a crucial role in the nervous system, particularly in the heart where it slows the heart rate upon activation.

Mode of Action

Dimethyl-W84 dibromide interacts with the common allosteric site of the M2 receptor . It retards the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor . This interaction with the receptor occurs with an EC50 value of 3 nM .

Biochemical Pathways

The compound’s interaction with the M2 receptor affects the muscarinic acetylcholine receptor pathway . By slowing the release of N-methylscopolamine, it modulates the activity of the M2 receptor, thereby influencing the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Dimethyl-W84 dibromide’s action primarily involve the modulation of M2 receptor activity. By retarding the dissociation of N-methylscopolamine, it can influence the receptor’s signaling and downstream effects .

Action Environment

The action, efficacy, and stability of Dimethyl-W84 dibromide can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store the compound at +4°C under desiccating conditions . It’s also recommended to prepare and use solutions on the same day whenever possible .

properties

IUPAC Name

6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKHHBPNUMYHFM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-W84 (dibromide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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